Cas no 73048-61-0 (4-(chloromethyl)isoquinoline hydrochloride)

4-(Chloromethyl)isoquinoline hydrochloride is a versatile organic compound primarily used as a key intermediate in pharmaceutical and agrochemical synthesis. Its reactive chloromethyl group facilitates further functionalization, making it valuable for constructing complex heterocyclic frameworks. The hydrochloride salt form enhances stability and solubility, ensuring consistent performance in reactions. This compound is particularly useful in the development of isoquinoline-based derivatives, which are prominent in medicinal chemistry for their biological activity. High purity and well-defined structure ensure reproducibility in research and industrial applications. Proper handling is advised due to its reactivity and potential sensitivity to moisture.
4-(chloromethyl)isoquinoline hydrochloride structure
73048-61-0 structure
Product Name:4-(chloromethyl)isoquinoline hydrochloride
CAS No:73048-61-0
MF:C10H9Cl2N
MW:214.091160535812
MDL:MFCD19690470
CID:1116724
PubChem ID:12746379
Update Time:2025-06-29

4-(chloromethyl)isoquinoline hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-(chloromethyl)-Isoquinoline hydrochloride
    • 4-(chloromethyl)isoquinoline hydrochloride
    • SCHEMBL6844752
    • EN300-195869
    • 4-(chloromethyl)isoquinolinehydrochloride
    • 73048-61-0
    • ZB1146
    • DB-395820
    • MDL: MFCD19690470
    • Inchi: 1S/C10H8ClN.ClH/c11-5-9-7-12-6-8-3-1-2-4-10(8)9;/h1-4,6-7H,5H2;1H
    • InChI Key: VEWQBAQYVPCFRT-UHFFFAOYSA-N
    • SMILES: ClCC1=CN=CC2C=CC=CC=21.Cl

Computed Properties

  • Exact Mass: 213.0112047g/mol
  • Monoisotopic Mass: 213.0112047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.9Ų

4-(chloromethyl)isoquinoline hydrochloride Pricemore >>

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Additional information on 4-(chloromethyl)isoquinoline hydrochloride

4-(Chloromethyl)Isoquinoline Hydrochloride: A Comprehensive Overview

4-(Chloromethyl)isoquinoline hydrochloride, also known by its CAS number 73048-61-0, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the broader class of isoquinoline derivatives, which are well-known for their diverse biological activities and structural versatility. The isoquinoline skeleton itself is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and it serves as a platform for various functional groups that can be introduced to modulate its properties.

The chloromethyl group attached at the fourth position of the isoquinoline ring introduces unique chemical reactivity and biological activity to the molecule. This substitution pattern is particularly interesting because it allows for further functionalization, such as nucleophilic substitution reactions, which can lead to the creation of novel derivatives with enhanced pharmacological profiles. Recent studies have highlighted the potential of 4-(chloromethyl)isoquinoline hydrochloride in drug discovery, particularly in the development of anticancer agents and antimicrobial compounds.

One of the most promising applications of 4-(chloromethyl)isoquinoline hydrochloride lies in its ability to act as a precursor for more complex molecules. By leveraging its reactivity, researchers have successfully synthesized a variety of isoquinoline-based compounds that exhibit potent inhibitory effects against key enzymes involved in cancer progression, such as kinase inhibitors and proteasome inhibitors. These findings underscore the importance of this compound as a valuable building block in medicinal chemistry.

In addition to its role in drug discovery, 4-(chloromethyl)isoquinoline hydrochloride has also been explored for its potential in materials science. The isoquinoline moiety's aromaticity and conjugation make it an attractive candidate for applications in organic electronics, such as in the development of semiconducting materials or light-emitting diodes (LEDs). Recent advancements in this area have demonstrated that derivatives of this compound can exhibit desirable electronic properties, paving the way for future innovations in optoelectronic devices.

The synthesis of 4-(chloromethyl)isoquinoline hydrochloride typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. One common approach involves the chloromethylation of isoquinoline using chloromethylating agents such as methylene chloride or formaldehyde under specific catalytic conditions. The resulting product is then subjected to acid workup to isolate the hydrochloride salt, which is the most stable form of this compound under standard storage conditions.

From a structural standpoint, 4-(chloromethyl)isoquinoline hydrochloride exhibits a rigid bicyclic framework with a planar geometry due to aromaticity. This planarity contributes to its stability and facilitates interactions with biological targets, making it an ideal candidate for molecular recognition studies. Computational modeling techniques have been employed to investigate the compound's electronic properties and predict its binding affinities toward various biomolecules, further enhancing our understanding of its potential applications.

Recent research has also focused on the stereochemical aspects of 4-(chloromethyl)isoquinoline hydrochloride, particularly how chirality can be introduced into this structure to create enantiomerically pure compounds. Such enantiomers are highly valuable in asymmetric synthesis and drug development, where stereochemistry plays a critical role in determining biological activity and selectivity.

In conclusion, 4-(chloromethyl)isoquinoline hydrochloride (CAS No. 73048-61-0) is a versatile compound with significant potential across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthetic methodologies and computational modeling, position it as a key player in both academic research and industrial applications. As ongoing studies continue to uncover new facets of this compound's utility, it is poised to make even greater contributions to the fields of chemistry and pharmacology.

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